Cas no 89281-19-6 (2,6-Dichloro-3-nitrobenzene-1-sulfonamide)

2,6-Dichloro-3-nitrobenzene-1-sulfonamide is a chlorinated nitrobenzene sulfonamide derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring dichloro and nitro substituents on the benzene ring, enhances reactivity in electrophilic and nucleophilic substitution reactions. The sulfonamide group provides versatility for further functionalization, making it valuable in the development of agrochemicals and specialty chemicals. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic processes. Its high purity and well-defined molecular structure make it suitable for precision applications in research and industrial settings. Proper handling is recommended due to potential reactivity hazards.
2,6-Dichloro-3-nitrobenzene-1-sulfonamide structure
89281-19-6 structure
Product Name:2,6-Dichloro-3-nitrobenzene-1-sulfonamide
CAS No:89281-19-6
MF:C6H4Cl2N2O4S
MW:271.077958106995
MDL:MFCD17014706
CID:711525
PubChem ID:11173285
Update Time:2025-06-30

2,6-Dichloro-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,2,6-dichloro-3-nitro-
    • 2,6-dichloro-3-nitroBenzenesulfonamide
    • Benzenesulfonamide,2,6-dichloro-3-nitro
    • 89281-19-6
    • SCHEMBL4603369
    • DTXSID30457705
    • C6H4Cl2N2O4S
    • 2,6-dichloro-3-nitrobenzene-1-sulfonamide
    • FT-0723663
    • EN300-204723
    • QQUJUEWKTUDYKI-UHFFFAOYSA-N
    • 2,6-Dichloro-3-nitrobenzene-1-sulfonamide
    • MDL: MFCD17014706
    • Inchi: 1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H,(H2,9,13,14)
    • InChI Key: QQUJUEWKTUDYKI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1S(N)(=O)=O)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 269.92700
  • Monoisotopic Mass: 269.9268832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • PSA: 114.36000
  • LogP: 3.85330

2,6-Dichloro-3-nitrobenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2,6-Dichloro-3-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on 2,6-Dichloro-3-nitrobenzene-1-sulfonamide

Research Brief on 2,6-Dichloro-3-nitrobenzene-1-sulfonamide (CAS: 89281-19-6): Recent Advances and Applications

2,6-Dichloro-3-nitrobenzene-1-sulfonamide (CAS: 89281-19-6) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the design of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and biological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2,6-Dichloro-3-nitrobenzene-1-sulfonamide as a precursor in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that modifications at the sulfonamide moiety could enhance binding affinity and selectivity, paving the way for the development of next-generation therapeutics for conditions such as glaucoma and cancer. The compound's unique structural features, including the electron-withdrawing nitro and chloro groups, were found to be critical for its reactivity and interaction with biological targets.

Another recent advancement involves the use of 2,6-Dichloro-3-nitrobenzene-1-sulfonamide in the development of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of sulfonamide derivatives exhibiting potent activity against multidrug-resistant bacterial strains. The researchers attributed the enhanced efficacy to the synergistic effects of the nitro and chloro substituents, which improved membrane permeability and target engagement. These findings underscore the compound's potential in addressing the global challenge of antibiotic resistance.

From a synthetic chemistry perspective, 2,6-Dichloro-3-nitrobenzene-1-sulfonamide has also been utilized in cross-coupling reactions to construct complex heterocyclic frameworks. A 2023 paper in Organic Letters detailed its application in palladium-catalyzed Suzuki-Miyaura couplings, yielding diverse biaryl sulfonamides with potential applications in material science and drug design. The study highlighted the compound's stability under reaction conditions and its compatibility with various coupling partners, making it a valuable building block in synthetic organic chemistry.

In conclusion, 2,6-Dichloro-3-nitrobenzene-1-sulfonamide (CAS: 89281-19-6) continues to be a compound of interest in chemical biology and pharmaceutical research. Its multifaceted applications in drug discovery, antimicrobial development, and synthetic chemistry demonstrate its significance as a versatile intermediate. Future research directions may focus on optimizing its derivatives for improved pharmacokinetic properties and exploring its potential in emerging therapeutic areas. The ongoing studies underscore the importance of sulfonamide-based compounds in advancing biomedical science.

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